molecular formula C15H21N3OS B1415715 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine CAS No. 1105188-50-8

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Cat. No. B1415715
CAS RN: 1105188-50-8
M. Wt: 291.4 g/mol
InChI Key: TVPVSLKHCCLGNT-UHFFFAOYSA-N
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Description

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, also known as GMX1778, is a small molecule inhibitor that has been developed as a potential anticancer agent. It is a member of the benzothiazole family of compounds, which have been shown to have a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Structural and Spectral Analysis

4-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is structurally related to 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base. The structural analysis of this derivative provides insights into its conformation and hydrogen bonding interactions, which are crucial for understanding its chemical properties and potential applications in various fields, including medicinal chemistry (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Antimicrobial Activities

In the realm of antimicrobial research, derivatives of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine have been synthesized and shown to possess significant antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial properties indicates the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Activities

Compounds structurally related to 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine have been investigated for their antitumor activities. For example, 2-(4-acylaminophenyl)benzothiazoles, which share a similar structural framework, have shown potent and selective antitumor activity, especially in breast, ovarian, colon, and renal cell lines. These findings highlight the potential of such compounds in the development of novel anticancer drugs (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).

Cytotoxic Activity

The synthesis of quinazoline derivatives containing the benzothiazolyl amino moiety has demonstrated preliminary in vitro cytotoxic activity, indicating their potential as anticancer agents. This suggests that compounds with a structural resemblance to 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine may also exhibit similar cytotoxic properties, which could be harnessed in cancer research (Dave, Gopkumar, Arvind, & Sridevi, 2012).

Corrosion Inhibition

Research has also explored the use of 1,3-benzothiazole derivatives in corrosion inhibition studies. This includes the investigation of their effectiveness against mild steel corrosion, suggesting potential applications in industrial and material sciences (Nayak & Bhat, 2023).

properties

IUPAC Name

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-12-4-2-5-13-14(12)17-15(20-13)16-6-3-7-18-8-10-19-11-9-18/h2,4-5H,3,6-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPVSLKHCCLGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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